molecular formula C20H24N4O B2744356 Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone CAS No. 923852-45-3

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone

Cat. No. B2744356
CAS RN: 923852-45-3
M. Wt: 336.439
InChI Key: NCXOOQVWACFELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylcyclopentyl 4-pyrimidin-2-ylpiperazinyl ketone is a chemical compound with the molecular formula C20H24N4O and a molecular weight of 336.439 .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One significant application lies in the development of histone deacetylase (HDAC) inhibitors for cancer treatment. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule HDAC inhibitor, demonstrated potential as an anticancer drug due to its selective inhibition of HDACs and its significant antitumor activity in vivo (Zhou et al., 2008).

Cognitive Impairment and Neuropsychiatric Diseases

Another application is in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. The systematic optimizations of a novel scaffold culminated in the identification of a clinical candidate with picomolar inhibitory potency for phosphodiesterase 1 (PDE1), showing promise for several central nervous system (CNS) and non-CNS disorders (Li et al., 2016).

Synthetic Methodologies and Chemical Transformations

Research also focuses on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters to produce novel heterocyclic derivatives, demonstrating the compound's role in creating new chemical entities with potential biological activities (Awas, 2006).

properties

IUPAC Name

(1-phenylcyclopentyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-18(20(9-4-5-10-20)17-7-2-1-3-8-17)23-13-15-24(16-14-23)19-21-11-6-12-22-19/h1-3,6-8,11-12H,4-5,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOOQVWACFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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